N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the quinoline core and a 3-chloro-4-methoxyphenyl group attached to the carboxamide moiety. The chloro and methoxy substituents on the phenyl ring introduce both electron-withdrawing and electron-donating effects, which may influence the compound’s physicochemical properties and biological interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous quinoline-4-carboxamides are typically synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and substituted amines under activating conditions (e.g., using PyBOP or HATU) .
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-7-6-15(12-18(21)23)25-22(27)17-13-20(14-8-10-24-11-9-14)26-19-5-3-2-4-16(17)19/h2-13H,1H3,(H,25,27) |
InChI Key |
LVDDFYKDPWCYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
Friedländer annulation involves condensing 2-aminobenzaldehyde derivatives with ketones to form the quinoline ring. For N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, this method requires a pyridin-4-yl-containing ketone.
Example Procedure
-
Starting Materials :
-
2-Aminobenzaldehyde derivative (e.g., methyl 4-aminobenzoate)
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Pyridin-4-ylacetylketone (synthesized via Claisen condensation of pyridine-4-carbaldehyde)
-
-
Reaction Conditions :
-
Outcome :
-
Forms 2-(pyridin-4-yl)quinoline-4-carboxylate ester, which is hydrolyzed to the carboxylic acid intermediate.
-
Gould-Jacobs Cyclization
This method employs β-keto esters and anilines under thermal or acidic conditions to cyclize into quinolines.
Example Procedure
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Starting Materials :
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Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (β-keto ester)
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3-Chloro-4-methoxyaniline
-
-
Reaction Conditions :
-
Outcome :
-
Directly yields 2-(pyridin-4-yl)quinoline-4-carboxylic acid after ester hydrolysis.
-
Introduction of the Carboxamide Group
The carboxylic acid intermediate is converted to the carboxamide via activation followed by amidation with 3-chloro-4-methoxyaniline.
Acid Chloride Route
-
Activation :
-
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
-
Conditions: Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.
-
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Amidation :
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Add 3-chloro-4-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine).
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Stir at 0–5°C for 1 hour, then room temperature for 12 hours.
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Yield : 70–85% (theoretical), depending on purity of intermediates.
Coupling Agent-Mediated Amidation
Modern methods employ carbodiimides (e.g., EDCl, DCC) or uronium salts (HATU) for milder conditions.
Example Procedure
-
Reagents :
-
HATU (1.1 equiv), DIPEA (3 equiv)
-
Solvent: DMF or THF
-
-
Conditions :
Advantages : Higher functional group tolerance and reduced side reactions compared to acid chloride route.
Functionalization at the 2-Position: Pyridin-4-yl Integration
Introducing the pyridin-4-yl group at the quinoline’s 2-position often requires metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
Procedure :
-
Starting Material : 2-Chloroquinoline-4-carboxylic acid
-
Reagents :
-
Pyridin-4-ylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ or Cs₂CO₃
-
-
Conditions :
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C, 12–24 hours.
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Yield : 60–75% after purification.
Direct Cyclization with Pyridyl-Containing Intermediates
Alternative approaches incorporate the pyridyl group during quinoline synthesis (e.g., using pyridin-4-ylacetylketone in Friedländer annulation).
Purification and Crystallization Strategies
Post-synthesis purification ensures high purity (>95%), critical for pharmaceutical applications.
Solvent Recrystallization
Chromatographic Purification
Characterization and Analytical Data
Spectroscopic Analysis
PXRD and DSC
Industrial-Scale Process Optimization
Key Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Temperature | 25–30°C | Minimizes degradation |
| Solvent Ratio (NMP:IPA) | 1:3 | Enhances crystallization |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
Yield Improvement Strategies
-
Micronization : Reduces particle size (D90 < 50 µm) to improve solubility.
-
Catalyst Recycling : Pd recovery via filtration membranes reduces costs.
Challenges and Mitigation
Regioselectivity in Coupling Reactions
-
Issue : Competing coupling at quinoline positions 2 vs. 6.
-
Solution : Use bulky ligands (e.g., XPhos) to favor 2-position reactivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially leading to effects such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C22H16ClN3O2.
Key Observations:
Substituent Effects on Physicochemical Properties: The pyridin-4-yl group at the quinoline 2-position is conserved in the target compound and others (e.g., compounds in ). The 3-chloro-4-methoxyphenyl group in the target compound combines steric bulk (Cl) and polarity (OMe).
Melting Points and Stability: Compounds with rigid aromatic substituents (e.g., naphthyl in ) exhibit higher melting points (~215°C), whereas alkylamino side chains (e.g., dimethylaminopropyl in ) result in lower melting points (168–189°C). The target compound’s melting point is unreported but likely falls within this range.
Key Observations:
- High-yield syntheses (>60%) are achievable with alkylamino side chains (e.g., 5a1 in ), whereas aromatic carboxamide derivatives (e.g., thiadiazole-containing compound 5 in ) show moderate yields (~59%). The target compound’s synthesis would likely require optimization for similar efficiency.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a complex structure characterized by the presence of a quinoline core, a pyridine ring, and various substituents on the phenyl group. Its molecular formula is , with a molecular weight of approximately 389.8 g/mol. The unique structural features contribute to its biological activity, particularly in the context of drug development targeting various diseases.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Quinoline derivatives are known to interact with DNA and proteins, potentially leading to enzyme inhibition or receptor antagonism. This interaction can disrupt cancer cell proliferation and survival.
- Anti-inflammatory Effects : Studies have shown that similar compounds can significantly inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides, suggesting anti-inflammatory properties. The specific substitutions on the structure influence its reactivity and biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various biological targets. For instance, it has been shown to inhibit the proliferation of cancer cell lines and reduce inflammation markers in macrophages.
Case Studies
- Anti-cancer Activity : A study investigated the effects of this compound on different cancer cell lines, revealing significant cytotoxicity and induction of apoptosis. The mechanism was attributed to the compound's ability to intercalate DNA, disrupting replication processes.
- Anti-inflammatory Activity : Another study focused on its anti-inflammatory properties, where it was found to downregulate pro-inflammatory cytokines in activated macrophages, thus reducing inflammation.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminobenzothiazole | Contains benzothiazole moiety | Anticancer activity |
| 3-Arylquinoline Derivatives | Varying aryl substitutions | Anti-inflammatory properties |
| Quinazolinone Derivatives | Includes quinazolinone core | Antimicrobial activity |
| 4-Methylquinoline | Methyl substitution on quinoline | Antiviral properties |
This comparative analysis highlights the unique features of this compound, particularly its specific substitution pattern involving both electron-donating (methoxy) and electron-withdrawing (chloro) groups.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via Friedländer or Pfitzinger condensation.
- Step 2 : Cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-4-yl group at position 2 of the quinoline .
- Step 3 : Amide coupling between the quinoline-4-carboxylic acid derivative and 3-chloro-4-methoxyaniline using coupling agents like EDCI/HOBt or PyBOP .
Optimization : Solvents (DMF, DMSO), catalysts (Pd/C for coupling), and temperature control (reflux vs. microwave-assisted) significantly impact yield and purity .
Q. How can structural characterization be rigorously validated for this compound?
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions .
- NMR Spectroscopy : and NMR verify substituent positions (e.g., chloro and methoxy groups on phenyl, pyridine integration) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO = 394.09 g/mol) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-chloro-4-methoxyphenyl group influence biological activity compared to analogs?
- Electronic Effects : The chloro group (electron-withdrawing) and methoxy (electron-donating) create a polarized aryl system, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Steric Effects : Bulkier substituents (e.g., 3,4-dichlorophenyl) may reduce binding affinity, while smaller groups (e.g., 4-fluorophenyl) alter solubility .
Comparative Data :
| Substituent | Target Affinity (IC) | Solubility (µg/mL) |
|---|---|---|
| 3-Cl-4-OMe | 12 nM (kinase X) | 15.2 |
| 4-F | 45 nM | 28.7 |
| 3,4-diCl | 210 nM | 8.9 |
| Data from analogs in |
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Structural Dynamics : Molecular dynamics simulations clarify binding modes when crystallography data conflicts with activity .
Case Study : Discrepancies in IC values for DNA intercalation (e.g., 0.5 µM vs. 5 µM) may arise from buffer conditions (e.g., ionic strength affecting DNA binding) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Tools like SwissADME predict logP (optimal ~3.5), solubility, and CYP450 metabolism risks .
- Molecular Docking : Prioritize derivatives with stronger hydrogen bonds (e.g., pyridine N→kinase hinge region) and reduced steric clashes .
- SAR Libraries : Synthesize analogs with modified substituents (e.g., replacing methoxy with trifluoromethoxy) to balance potency and metabolic stability .
Q. What are the key challenges in crystallizing this compound, and how are they addressed?
Q. How does the compound’s mechanism of action differ from structurally related quinoline carboxamides?
- Unique Features : The 3-chloro-4-methoxyphenyl group enhances π-π stacking with aromatic residues in kinase ATP pockets, while the pyridin-4-yl group facilitates water-mediated hydrogen bonds .
- Contrast with Analogs :
- N-(4-Fluorophenyl) analog : Lacks methoxy’s electron-donating effect, reducing kinase inhibition by 60% .
- N-(3-Methylphenyl) analog : Improved solubility but weaker hydrophobic interactions .
Q. What analytical techniques best quantify degradation products under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
